A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the physicochemical characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid. While this specific molecule has limited publicly available data, it serves as an exemplary model for a novel chemical entity (NCE) in early-stage drug development. This document moves beyond a simple data sheet, offering in-depth, field-proven methodologies for determining critical physicochemical parameters. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. By following this guide, researchers can build a robust data package essential for advancing a compound through the drug discovery and development pipeline.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, with the molecular formula C₁₃H₁₅NO₃, is a chiral carboxylic acid containing a piperidine scaffold.[1] While its primary documented use is as a resolving agent, its structural motifs are of interest in medicinal chemistry. The journey of any new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. These properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, clinical success are built.
This guide provides a detailed roadmap for the comprehensive physicochemical characterization of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, establishing a paradigm for the evaluation of other novel small molecules. We will delve into both theoretical predictions and rigorous experimental determinations of key parameters.
Molecular and Predicted Properties
A foundational step in characterizing an NCE is to establish its basic molecular properties and to generate a set of predicted physicochemical parameters. These in-silico predictions offer a valuable, albeit preliminary, assessment that can guide subsequent experimental work.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | |
| Canonical SMILES | CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | [1] |
| InChIKey | AHVBATBBFVYBGJ-UHFFFAOYSA-N | [1] |
In-Silico Predicted Properties
Computational models provide rapid, cost-effective estimations of a molecule's behavior. The following properties were predicted using established algorithms.
| Predicted Property | Predicted Value | Significance in Drug Development |
| logP (Octanol-Water Partition Coefficient) | 0.8 | Indicates the lipophilicity of the neutral molecule, influencing its ability to cross cell membranes.[1] |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | Correlates with passive molecular transport through membranes and bioavailability. |
| Aqueous Solubility (logS) | -1.5 to -2.5 | A critical determinant of dissolution rate and oral bioavailability. |
| pKa (Acid Dissociation Constant) | 3.5 - 4.5 (Carboxylic Acid) | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |
Experimental Determination of Physicochemical Properties
While predictive models are useful, experimentally derived data is the gold standard for regulatory submissions and for making informed decisions in drug development. The following sections provide detailed protocols for the empirical determination of key physicochemical properties.
Melting Point and Thermal Behavior
The melting point is a fundamental property that provides an indication of purity and is crucial for many downstream processes, including salt selection and formulation development.
Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more comprehensive thermal information, including the enthalpy of fusion and the detection of polymorphic transitions. The OECD Guideline for the Testing of Chemicals, No. 102, provides a framework for these measurements.[2][3][4]
-
Sample Preparation: Accurately weigh 1-3 mg of finely powdered 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable molecule like 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, solubility is highly dependent on pH.
The shake-flask method is the gold-standard for determining thermodynamic solubility due to its directness and reliability.[5][6][7] Potentiometric titration offers a higher-throughput alternative for determining the solubility-pH profile of ionizable compounds.[8][9]
-
Buffer Preparation: Prepare a series of buffers at relevant physiological pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of solid 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A mechanical shaker or orbital agitator should be used.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Reporting: Report the solubility at each pH value in units of µg/mL or µM.
Caption: Workflow for pH-Dependent Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For a carboxylic acid, this is the pH at which 50% of the molecules are in the ionized carboxylate form.
Capillary Electrophoresis (CE) is a powerful technique for pKa determination, requiring minimal sample and offering high resolution.[11][12][13] It is particularly advantageous for compounds with low solubility. The method relies on the principle that the electrophoretic mobility of a compound changes with its ionization state.
-
Buffer Preparation: Prepare a series of background electrolytes (BGEs) with a range of pH values spanning the expected pKa (e.g., from pH 3.0 to 6.0 in 0.5 pH unit increments).
-
Sample Preparation: Dissolve the compound in each BGE to a final concentration of approximately 50-100 µg/mL.
-
CE Analysis:
-
Inject the sample into the capillary.
-
Apply a voltage and record the migration time of the compound's peak at each pH.
-
The effective electrophoretic mobility (µ_eff) is calculated from the migration time.
-
-
Data Analysis: Plot the effective mobility (µ_eff) against the pH of the BGE. The data is then fitted to the sigmoidal Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Lipophilicity (logP and logD)
Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
logP is the partition coefficient of the neutral form of the molecule between octanol and water.
-
logD is the distribution coefficient at a specific pH, accounting for all ionic species.
The shake-flask method, as described in OECD Guideline 107, is the traditional method for logP determination.[14][15][16] However, for higher throughput and for compounds with low solubility, a reverse-phase HPLC (RP-HPLC) method is often preferred to determine logD at a specific pH.[17][18]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer at pH 7.4 and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare solutions of a series of well-characterized reference compounds with known logP values.
-
Sample Preparation: Dissolve 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid in the mobile phase.
-
HPLC Analysis:
-
Inject the standards and the sample onto a C18 column.
-
Perform a series of isocratic elutions with varying percentages of the organic modifier.
-
Record the retention time for each compound at each mobile phase composition.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound at each mobile phase composition.
-
For each compound, extrapolate a plot of log(k') versus the percentage of organic modifier to 100% aqueous phase to determine log(k'w).
-
Create a calibration curve by plotting the known logP values of the standards against their log(k'w) values.
-
Determine the logD₇.₄ of the test compound by interpolating its log(k'w) value on the calibration curve.
-
Analytical Characterization
Confirming the identity, structure, and purity of the compound is a prerequisite for any further studies. A suite of analytical techniques should be employed for comprehensive characterization.
| Technique | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the percentage purity of the compound and detects any impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry.[19][20][21] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the accurate mass of the molecule, confirming its elemental composition.[22][23][24] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups such as the carboxylic acid C=O, amide C=O, and C-N bonds. |
Chemical Stability
Assessing the intrinsic stability of a drug substance is a critical component of early development, as it informs on storage conditions, potential degradation pathways, and shelf-life.
Rationale and Experimental Choice
The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[25][26][27][28] Forced degradation studies are also essential to identify potential degradation products and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Stress Conditions: Subject solutions of the compound (e.g., in water or a relevant buffer) to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80 °C for 48 hours.
-
Photolytic: Solution exposed to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with UV and MS detection).
-
Data Evaluation:
-
Quantify the remaining parent compound.
-
Identify and characterize any significant degradation products.
-
Determine the degradation pathways.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
The comprehensive physicochemical characterization of a new chemical entity, such as 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, is a multi-faceted endeavor that is critical for its successful development. By employing the rigorous experimental protocols detailed in this guide, researchers can generate a high-quality, reliable data package. This data will not only fulfill regulatory expectations but also provide invaluable insights into the molecule's behavior, enabling rational formulation design, predictable pharmacokinetic outcomes, and ultimately, a higher probability of success in bringing a new therapeutic to patients.
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